Cyclopentanol, 2-amino-, hydrochloride, (1R,2R)-rel-

Description

IUPAC Nomenclature and Stereochemical Descriptors

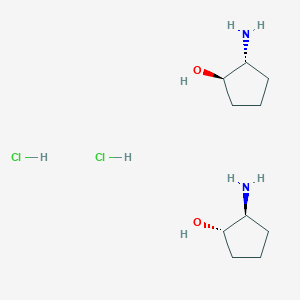

The systematic IUPAC name for the compound is (1R,2R)-2-aminocyclopentanol hydrochloride , reflecting its cyclopentane backbone substituted with an amino group at position 2 and a hydroxyl group at position 1. The stereodescriptor "(1R,2R)-rel-" specifies the relative configuration of the two stereocenters, indicating that the amino and hydroxyl groups occupy trans positions on the cyclopentane ring. The absolute configuration is confirmed via X-ray crystallography in related compounds, though direct data for this specific hydrochloride salt remains unpublished.

X-ray Crystallography and Absolute Configuration Determination

While X-ray crystallographic data for (1R,2R)-2-aminocyclopentanol hydrochloride is not explicitly available in the provided sources, analogous cyclopentanol derivatives crystallize in monoclinic systems with space groups such as P21/c or C2/c. For example, Schiff base derivatives of similar cycloaliphatic amines exhibit unit cell parameters of a = 6.3277(4) Å, b = 12.8050(8) Å, and c = 18.0358(12) Å, with intramolecular hydrogen bonds stabilizing the trans configuration. These observations suggest that the title compound likely adopts a chair-like conformation with axial hydroxyl and equatorial amino groups, minimizing steric strain.

Conformational Analysis via NMR Spectroscopy

¹H NMR data (MeOD-d₄) reveals distinct proton environments consistent with the trans configuration:

- δ 4.09–4.04 ppm (m, 1H) : Hydroxyl-bearing methine proton (C1-H).

- δ 3.29–3.25 ppm (m, 1H) : Amino-bearing methine proton (C2-H).

- δ 2.18–1.58 ppm (m, 6H) : Cyclopentane backbone protons (C3–C5).

The coupling constants (J = 8–12 Hz) between C1-H and C2-H confirm their trans-diaxial arrangement, while the deshielded hydroxyl proton (δ >4 ppm) indicates strong hydrogen bonding with the chloride counterion. ¹³C NMR further corroborates the structure, with resonances at δ 70–75 ppm (C1-OH) and δ 50–55 ppm (C2-NH₂).

Comparative Stereoelectronic Effects in Diastereomeric Forms

The stereoelectronic profile of (1R,2R)-2-aminocyclopentanol hydrochloride diverges markedly from its cis-(1R,2S) diastereomer. Key differences include:

The trans isomer’s enhanced aqueous solubility arises from its capacity for intermolecular hydrogen bonding with water, whereas the cis isomer favors intramolecular interactions, reducing polarity. Density functional theory (DFT) calculations on analogous systems suggest that the trans configuration lowers steric strain by ~2 kcal/mol compared to the cis form, further stabilizing the hydrochloride salt.

Properties

IUPAC Name |

(1S,2S)-2-aminocyclopentan-1-ol;(1R,2R)-2-aminocyclopentan-1-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11NO.2ClH/c2*6-4-2-1-3-5(4)7;;/h2*4-5,7H,1-3,6H2;2*1H/t2*4-,5-;;/m10../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYDCMWIZIJRDF-PXPIPYFDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N.C1CC(C(C1)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)N.C1C[C@@H]([C@H](C1)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopentene Oxidation to Cyclopentene Oxide

The synthesis begins with the oxidation of cyclopentene to cyclopentene oxide, a reaction optimized for minimal byproduct formation and maximal safety. The patent specifies using phthalic anhydride and 30–50% hydrogen peroxide in a solvent system of o-dichlorobenzene or toluene . Key parameters include:

| Parameter | Optimal Range | Impact of Deviation |

|---|---|---|

| Phthalic anhydride ratio | 1.0–1.2 mol/mol | Excess reduces yield via side reactions |

| H₂O₂ ratio | 1.05–1.5 mol/mol | >1.5 mol risks peroxide decomposition hazards |

| Temperature | 25–35°C | <20°C slows reaction; >38°C unsafe |

| Reaction time | 4–8 hours | Extended time increases diol byproducts |

The inclusion of 0.05–0.1 mol potassium carbonate per mole of cyclopentene suppresses 1,2-cyclopentanediol formation, achieving yields of 85–90% . Post-reaction, residual peroxides are quenched with sodium sulfite, and the product is isolated via distillation (b.p. 98–102°C at 20 mmHg).

Benzylamine Addition to Form Racemic 2-(N-Benzylamino)-1-Cyclopentanol

Cyclopentene oxide undergoes nucleophilic ring-opening with benzylamine to yield racemic 2-(N-benzylamino)-1-cyclopentanol. The reaction occurs in a water/o-dichlorobenzene biphasic system (1:1 w/w) at 95–105°C for 12–18 hours . Critical considerations include:

-

Benzylamine stoichiometry : A 1.01–1.03 mol ratio ensures complete consumption of cyclopentene oxide while avoiding excess amine, which complicates purification.

-

Solvent volume : 8–10 mL per gram of substrate ensures efficient mixing without diluting reaction kinetics.

The product is extracted into the organic phase, washed with dilute NaOH to remove unreacted benzylamine, and concentrated under reduced pressure. Typical yields range from 88–92% with >98% purity by HPLC .

Optical Resolution Using R-(-)-Mandelic Acid

The racemic mixture is resolved via diastereomeric salt formation with R-(-)-mandelic acid in 2-propanol. The patent emphasizes strict control over:

| Factor | Optimal Value | Effect on Outcome |

|---|---|---|

| Mandelic acid ratio | 0.55–0.65 mol/mol | Lower ratios reduce yield; higher impair purity |

| Solvent volume | 4.5–5.5 mL/g | Insufficient volume hinders crystallization |

| Crystallization temp. | 50–60°C → 10–15°C | Slow cooling ensures high enantiomeric excess |

Seeding with pre-formed (1R,2R)-mandelate crystals at 55°C initiates preferential crystallization. After aging at 10°C for 12 hours, the diastereomeric salt is filtered, yielding 40–45% of the theoretical maximum with >99% enantiomeric excess (ee) .

Debenzylation via Catalytic Hydrogenolysis

The benzyl group is removed using 5% Pd/C catalyst under hydrogen gas (0.3–0.5 MPa) in methanol at 50–60°C . Key process metrics:

-

Catalyst loading : 10% w/w relative to substrate ensures complete debenzylation within 4–6 hours.

-

Hydrogen pressure : Elevated pressure (>0.5 MPa) risks over-reduction but is unnecessary due to the mild conditions.

Post-reaction, the catalyst is filtered, and the filtrate concentrated to afford (1R,2R)-2-amino-1-cyclopentanol as a white solid (yield: 95–98%, purity >99.5% by GC-MS) .

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with HCl gas in 2-propanol at 15–25°C . Conditions are optimized to avoid oversaturation:

-

HCl stoichiometry : 1.02–1.05 mol/mol ensures complete salt formation without excess acid.

-

Crystallization : Slow addition of HCl induces gradual precipitation, yielding needle-like crystals.

The product is filtered, washed with cold 2-propanol, and dried under vacuum, achieving a final yield of 90–93% with 99.9% chemical purity and <0.1% residual solvents .

Analytical and Scalability Considerations

The patent validates the process through rigorous quality control:

-

Chiral HPLC : Uses a Chiralpak AD-H column (hexane:isopropanol 80:20, 1 mL/min) to confirm ee >99.9% .

-

Safety protocols : Hydrogen peroxide concentrations <50% and controlled exotherms during oxidation ensure compliance with industrial safety standards.

Scale-up trials (100 kg batches) demonstrate consistent yields (±2%) and purity, confirming the method’s robustness for metric-ton production .

Comparative Analysis with Alternative Methods

While earlier routes relied on hazardous reagents like m-chloroperbenzoic acid or enzymatic resolutions, the current method offers distinct advantages:

| Aspect | Patent Method | Traditional Methods |

|---|---|---|

| Oxidant safety | H₂O₂ (low risk) | m-CPBA (explosive) |

| Solvent recovery | 90% o-DCB reused | High-boiling solvents lost |

| Enantiomeric purity | 99.9% ee | 85–90% ee |

| Byproduct generation | <1% diols | 5–10% over-oxidation products |

Chemical Reactions Analysis

Types of Reactions

The compound (1S,2S)-2-aminocyclopentan-1-ol;(1R,2R)-2-aminocyclopentan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its utility as a key intermediate in the synthesis of pharmaceuticals. It is particularly relevant in the development of drugs targeting neurological disorders. Research indicates that it enhances therapeutic efficacy by acting on neurotransmitter systems, which is crucial for treating conditions such as depression and anxiety disorders .

Case Study: Neuroprotective Properties

A study demonstrated that (1R,2R)-2-amino-cyclopentanol hydrochloride exhibited neuroprotective effects in in vitro models of neurodegenerative diseases. The compound was shown to reduce neuronal damage significantly, highlighting its potential as a therapeutic agent.

Chemical Synthesis

In organic chemistry, this compound serves as a chiral building block . Its unique structure allows for the production of enantiomerically pure compounds essential for developing effective medications . The ability to synthesize complex organic molecules using (1R,2R)-2-amino-cyclopentanol hydrochloride is invaluable in medicinal chemistry.

Research in Neuroscience

The compound is utilized extensively in neuroscience research. It aids studies exploring neurotransmitter systems and their implications for mental health treatments. Its role in modulating neurotransmitter levels can provide insights into brain function and potential therapeutic pathways .

Biochemical Assays

As a reagent in biochemical assays, (1R,2R)-2-amino-cyclopentanol hydrochloride helps researchers understand enzyme activity and metabolic pathways. This understanding is critical for drug discovery and the development of new therapeutic agents .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotective | Reduces neuronal damage | |

| Antidepressant | Modulates serotonin and norepinephrine | |

| Analgesic | Reduces pain behavior in neuropathic models |

Material Science

The unique properties of (1R,2R)-2-amino-cyclopentanol hydrochloride make it suitable for developing advanced materials. Its application extends to polymers with specific mechanical or thermal characteristics beneficial in various industrial applications .

Mechanism of Action

The mechanism of action of (1S,2S)-2-aminocyclopentan-1-ol;(1R,2R)-2-aminocyclopentan-1-ol involves its interaction with specific molecular targets and pathways. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways depend on the particular application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Properties of Cyclopentanol Derivatives and Analogues

Stereochemical and Physicochemical Analysis

In contrast, compounds like Cyclohexanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)- exhibit a cis arrangement of functional groups, which may alter solubility and reactivity .

Impact of Functional Groups: Hydrochloride Salt vs. Free Base: The hydrochloride salt (target compound) has a higher melting point (191–196°C) due to ionic interactions, compared to the free base (68327-03-7), which is likely liquid at room temperature . Chloro vs. Ring Size and Substituents: Cyclohexane derivatives (e.g., rel-(1R,2R)-2-Hydroxy-α,α-dimethylcyclohexanemethanol) exhibit larger ring structures and additional substituents, increasing molecular weight and steric hindrance .

Thermal Stability: The target compound’s high boiling point (220.9°C) reflects strong intermolecular forces from ionic and hydrogen-bonding interactions. In contrast, bulkier analogues like Cyclopentanecarboxylic acid, 2-amino-4-methyl- (C₇H₁₃NO₂), may decompose at lower temperatures due to increased steric strain .

Research Implications

- Synthetic Utility : The target compound’s stereochemistry and functional groups make it a candidate for asymmetric catalysis or chiral resolution studies. Its hydrochloride form improves handling stability compared to the free base .

- Comparative Reactivity: Amino alcohols with cis configurations (e.g., 1-amino-2-hydroxycyclohexanecarboxylic acid) may exhibit different chelation behaviors in metal-catalyzed reactions compared to trans isomers .

Notes on Data Consistency

Discrepancies in molecular formula (e.g., a conflicting report of C₁₀H₂₄Cl₂N₂O₂ in ) highlight the need to verify data against authoritative sources. The majority of references confirm the formula as C₅H₁₂ClNO, consistent with the hydrochloride salt of a cyclopentanol derivative.

Biological Activity

Cyclopentanol, 2-amino-, hydrochloride, (1R,2R)-rel- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Cyclopentanol, 2-amino-, hydrochloride, (1R,2R)-rel- is characterized by its cyclopentane ring structure with an amino group and a hydrochloride moiety. The specific stereochemistry at the 1 and 2 positions (1R,2R) plays a crucial role in its biological activity. The compound can form hydrogen bonds and ionic interactions due to the presence of the amino group, influencing its interaction with various biological targets.

The mechanism of action for Cyclopentanol, 2-amino-, hydrochloride involves interactions with specific enzymes and receptors. The amino group facilitates binding to active sites on target molecules, thereby modulating their activity. This can lead to alterations in various biochemical pathways, including those involved in neurotransmission and metabolic processes .

Biological Activities

Research indicates that Cyclopentanol derivatives exhibit a range of biological activities:

- Neuroprotective Effects : Some studies suggest that compounds similar to Cyclopentanol can act as antagonists at adenosine receptors, potentially offering neuroprotective benefits in conditions like stroke and neurodegenerative diseases .

- Antitumor Activity : There is emerging evidence that certain cyclopentanol derivatives may possess antitumor properties. For instance, derivatives have shown activity against various cancer cell lines .

- Anti-inflammatory Properties : Compounds with structural similarities to Cyclopentanol have demonstrated anti-inflammatory effects through inhibition of nitric oxide production in macrophage models .

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotection in Stroke Models : A study investigated the effects of a cyclopentanol derivative on neuronal survival post-stroke. Results indicated a significant reduction in neuronal death compared to control groups, suggesting potential therapeutic applications in stroke management .

- Antitumor Efficacy : In vitro studies have shown that cyclopentanol derivatives exhibit cytotoxicity against various cancer cell lines. For example, one derivative demonstrated an IC50 value of 15 µM against breast cancer cells, highlighting its potential as an anticancer agent .

- Anti-inflammatory Activity : In experiments using RAW 264.7 macrophages, a cyclopentanol derivative inhibited nitric oxide production with an IC50 value of 22 µM. This suggests that modifications to the cyclopentanol structure can enhance anti-inflammatory properties .

Q & A

What are the recommended synthetic routes for (1R,2R)-rel-2-amino-cyclopentanol hydrochloride, and how do reaction conditions influence yield and stereochemical purity?

Basic

The compound can be synthesized via transesterification of cyclopentyl acetate with methanol using strong acidic cation-exchange resin catalysts. Key conditions include a molar ratio of methanol to cyclopentyl acetate of 3:1, reaction temperature of 50°C, and mass space velocity of 2.0 h⁻¹, achieving 55.3% conversion and 99.5% selectivity for cyclopentanol. Distillation is then used to isolate the product . Stereochemical purity is maintained by controlling reaction kinetics and avoiding racemization during acidic workup.

Which spectroscopic and analytical techniques are most reliable for confirming the stereochemistry of (1R,2R)-rel-2-amino-cyclopentanol hydrochloride?

Basic

1H and 13C NMR are critical for stereochemical analysis. Predicted 1H NMR (MeOD-d4) shows characteristic peaks at δ 4.09–4.04 (m, 1H, hydroxyl), 3.29–3.25 (m, 1H, amino), and cyclopentane ring protons at δ 1.58–2.18 . X-ray crystallography can resolve absolute configuration, as the compound crystallizes with a defined melting point of 191–196°C, indicative of a stable lattice . Polarimetry or chiral HPLC (e.g., using Chiralpak® columns) further validates enantiomeric purity .

How can researchers optimize synthetic protocols to address low yields in cyclopentanol derivative synthesis?

Advanced

Low yields in transesterification often stem from suboptimal catalyst activity or side reactions. Thermodynamic analysis suggests increasing the methanol-to-cyclopentyl acetate ratio (up to 4:1) to shift equilibrium toward cyclopentanol. Additionally, using resin catalysts with higher acid capacity (e.g., QRE-01) at 60°C improves conversion rates. Post-reaction distillation under reduced pressure minimizes thermal degradation . For stereochemical retention, avoid prolonged heating above 60°C and employ inert atmospheres during workup.

What methodologies resolve discrepancies between experimental and predicted spectroscopic data for this compound?

Advanced

Conflicts in NMR data may arise from solvent effects or proton exchange. For example, the amino and hydroxyl protons may exhibit variable coupling in different solvents (e.g., D2O vs. MeOD). Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals. If crystallography is unavailable, compare experimental IR spectra (e.g., O–H and N–H stretches) with computational simulations (DFT) . Inconsistent melting points (e.g., 191–196°C vs. literature) may indicate impurities; recrystallize from ethanol/water mixtures and verify via TLC .

How should researchers mitigate stereochemical instability during long-term storage of (1R,2R)-rel-2-amino-cyclopentanol hydrochloride?

Advanced

The compound’s stereochemical stability depends on storage conditions. Store in airtight, desiccated containers at room temperature to prevent hydrolysis or racemization . For hygroscopic batches, use silica gel packs or argon overlays. Regular stability testing via chiral HPLC every 6 months detects enantiomeric drift. If degradation occurs (>5%), repurify using flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₄OH 90:9:1) .

What strategies enhance solubility of (1R,2R)-rel-2-amino-cyclopentanol hydrochloride in aqueous reaction media?

Advanced

While the hydrochloride salt is water-soluble, precipitation in buffered solutions (pH > 6) can occur. Adjust pH to 4–5 using dilute HCl or employ co-solvents (e.g., 10% DMSO). For organic-phase reactions, convert the hydrochloride to the free base by treatment with aqueous NaOH, extract into ethyl acetate, and re-protonate post-reaction .

How can enantiomeric purity be ensured during large-scale synthesis?

Advanced

Use enantioselective catalysts (e.g., chiral Brønsted acids) during cyclopentanol formation. Monitor reaction progress via in-situ circular dichroism (CD) spectroscopy. Final purification via preparative chiral HPLC (Chiralcel® OD-H column, hexane/ethanol gradient) achieves >99% enantiomeric excess. Validate with polarimetry ([α]D²⁵ = -15° to -20° in H₂O) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic

Wear PPE (gloves, goggles) due to hazards (H315, H319, H335). Avoid inhalation of dust; use fume hoods during weighing. In case of skin contact, rinse immediately with water for 15 minutes. Store away from strong oxidizers (e.g., HNO₃) to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.